- Optically rewritable transparent liquid crystal displays enabled by light-driven chiral fluorescent molecular switchesAdvanced Materials (Weinheim, 2019, 31(10),,
Cas no 932-95-6 (2,5-Thiophenedicarboxaldehyde)

2,5-Thiophenedicarboxaldehyde structure
상품 이름:2,5-Thiophenedicarboxaldehyde
2,5-Thiophenedicarboxaldehyde 화학적 및 물리적 성질
이름 및 식별자
-
- Thiophene-2,5-dicarbaldehyde
- 2,5-Thiophenedicarboxaldehyde
- 2,5-diformylthiophene
- Thiophene-2,5-dicarboxaldehyde
- 2,5-Thienodicarboxaldehyde
- 2,5-Thiophenedial
- 2,5-Thiophenedicarbaldehyde
- Thiophene-2,5-dialdehyde
- OTMRXENQDSQACG-UHFFFAOYSA-N
- 2,5-Diformylthiophen
- BIDD:GT0835
- 2,5-thiophene dicarboxaldehyde
- BCP27894
- 3546AF
- STL324623
- SBB000080
- FCH1114698
- 2,5-THIOPHENENEDICARBOXALDEHYDE
- OR
- A844510
- SCHEMBL178830
- EN300-624191
- FT-0600251
- 932-95-6
- AM20080613
- AS-38473
- 2,5-Thiophenedicarboxaldehyde, 99%
- CHEMBL2229528
- MFCD00216592
- AKOS015855708
- DTXSID50343151
- InChI=1/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4
- AC-5193
- CS-W016463
- DB-005145
- XH0625
-
- MDL: MFCD00216592
- 인치: 1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H
- InChIKey: OTMRXENQDSQACG-UHFFFAOYSA-N
- 미소: O=CC1=CC=C(C=O)S1
계산된 속성
- 정밀분자량: 139.993201g/mol
- 표면전하: 0
- XLogP3: 1.2
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 회전 가능한 화학 키 수량: 2
- 동위원소 질량: 139.993201g/mol
- 단일 동위원소 질량: 139.993201g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 62.4Ų
- 중원자 수량: 9
- 복잡도: 110
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
실험적 성질
- 색과 성상: Yellow to Brown Solid
- 밀도: 1.327 (estimate)
- 융해점: 115-117 °C (lit.)
- 비등점: 226.66°C (rough estimate)
- 플래시 포인트: 136.5°C
- 굴절률: 1.5300 (estimate)
- PSA: 62.38000
- LogP: 1.37310
- FEMA: 3184
- 용해성: 미확정
2,5-Thiophenedicarboxaldehyde 보안 정보
-
기호:
- 신호어:Warning
- 피해 선언: H315,H319,H335
- 경고성 성명: P261,P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S26-S36
-
위험물 표지:
- 위험 용어:R36/37/38
- 저장 조건:2-8 °C
2,5-Thiophenedicarboxaldehyde 세관 데이터
- 세관 번호:2934999090
- 세관 데이터:
중국 세관 번호:
2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품 이름, 어셈블리 컨텐트, 사용
요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
2,5-Thiophenedicarboxaldehyde 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Ambeed | A507112-250mg |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 250mg |
$14.0 | 2025-02-25 | |
Chemenu | CM199924-5g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 97% | 5g |
$189 | 2024-07-19 | |
abcr | AB243873-250 mg |
Thiophene-2,5-dicarboxaldehyde, 95%; . |
932-95-6 | 95% | 250MG |
€92.10 | 2022-05-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046953-25g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 98% | 25g |
¥2915.00 | 2024-04-25 | |
eNovation Chemicals LLC | D606719-100g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 97% | 100g |
$1800 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032678-1g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 1g |
¥180 | 2024-05-20 | |
Apollo Scientific | OR28138-1g |
Thiophene-2,5-dicarboxaldehyde |
932-95-6 | 98% | 1g |
£17.00 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-PP592-200mg |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 200mg |
¥139.0 | 2022-06-10 | |
Chemenu | CM199924-25g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 97% | 25g |
$423 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-PP592-1g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 1g |
¥360.0 | 2022-06-10 |
2,5-Thiophenedicarboxaldehyde 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; -70 °C; 1 h, -70 °C
1.2 -70 °C; -70 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -70 °C; -70 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
합성회로 2
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C → 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
참조
- The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clipsTetrahedron Letters, 2013, 54(22), 2795-2798,
합성회로 3
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 15 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 15 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
참조
- Preparation of (heterocyclylcarbonyl)aspartic acid derivatives as caspase inhibitors, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, reflux
1.2 Solvents: Hexane ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Hexane ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
참조
- Pi-Extended Ethynyl 21,23-Dithiaporphyrins: A Synthesis and Comparative Study of Electrochemical, Optical, and Self-Assembling PropertiesJournal of Organic Chemistry, 2015, 80(19), 9401-9409,
합성회로 5
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -78 °C; 1.5 h, -78 °C
1.2 -78 °C; -78 °C → rt; 30 min, rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 -78 °C; -78 °C → rt; 30 min, rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
참조
- Selective Anionic Polymerization of 2,5-Divinylthiophene DerivativesMacromolecules (Washington, 2021, 54(17), 8173-8181,
합성회로 6
반응 조건
1.1 Reagents: Hydrochloric acid
참조
- Preparation of 2,5-thiophenedicarboxaldehydeBulletin of the Chemical Society of Japan, 1964, 37(8), 1197-1200,
합성회로 7
반응 조건
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 1.5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
참조
- New core-substituted with electron-donating group 1,8-naphthalimides towards optoelectronic applicationsJournal of Luminescence, 2015, 166, 22-39,
합성회로 8
반응 조건
1.1 Reagents: Lithium acetate , Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, 25 °C
참조
- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O ComplexCatalysts, 2021, 11(10),,
합성회로 9
합성회로 10
반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 20 min, -30 °C
1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C
1.3 Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C
1.3 Solvents: Tetrahydrofuran ; 12 h, rt
참조
- Preparation of photovoltaic bulk phase material based on rhodanine and application thereof in organic solar cell, China, , ,
합성회로 11
반응 조건
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 40 °C → reflux; 30 min, reflux
1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6
1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6
참조
- Organic electroluminescent elements containing thiophene-imidazol compounds, displays having them, and image sensors having them, Japan, , ,
합성회로 12
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; pH 7
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; pH 7
참조
- Linear and nonlinear luminescence properties of thiophene based materialsJournal of the Serbian Chemical Society, 2005, 70(2), 201-208,
합성회로 13
합성회로 14
합성회로 15
합성회로 16
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, rt; rt → -78 °C
1.2 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
참조
- Single- and two-photon excited fluorescence of a new thiophene derivativeJinan Daxue Xuebao, 2004, 18(4), 350-352,
합성회로 17
반응 조건
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1.5 h, 70 °C
1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt
1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt
참조
- Preparation of two-dimensional strong fluorescent polyaniline material with metal ion detection performance, China, , ,
합성회로 18
반응 조건
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt → 50 °C; 1 h, 50 °C
1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
참조
- Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building BlockOrganic Letters, 2021, 23(9), 3481-3485,
합성회로 19
합성회로 20
2,5-Thiophenedicarboxaldehyde Raw materials
- Nitrone, α,α′-2,5-thiophenediylbis[N-[p-(dimethylamino)phenyl]-
- Thiophene, 2-bromo-5-(diethoxymethyl)-
- thiophene-2,5-diyldimethanol
- 2,5-Dibromothiophene
- 2-(2-Thienyl)-1,3-dioxolane
2,5-Thiophenedicarboxaldehyde Preparation Products
2,5-Thiophenedicarboxaldehyde 관련 문헌
-
Alina Brzeczek,Katarzyna Piwowar,Wojciech Domagala,Miko?aj M. Miko?ajczyk,Krzysztof Walczak,Pawel Wagner RSC Adv. 2016 6 36500
-
Abdullah Mohammed Al-Majid,Abdullah Saleh Alammari,Saeed Alshahrani,Matti Haukka,Mohammad Shahidul Islam,Assem Barakat RSC Adv. 2022 12 6149
-
Yen-Wen Huang,Yan-Cheng Lin,Jian-Sian Li,Wen-Chang Chen,Chu-Chen Chueh J. Mater. Chem. C 2021 9 9473
-
4. Complexes of ligands providing endogenous bridges. Part 2. The non-template synthesis of tetraimine Schiff base macrocycles derived from 1,3-diamino-2-hydroxypropaneDavid E. Fenton,Richard Moody J. Chem. Soc. Dalton Trans. 1987 219
-
5. Dinucleating macrocyclic Schiff bases derived from thiophene and their metal complexes: the crystal structures of a free macrocycle and of a disilver complexNeil A. Bailey,Michael M. Eddy,David E. Fenton,Stephen Moss,Anuradha Mukhopadhyay,Geraint Jones J. Chem. Soc. Dalton Trans. 1984 2281
932-95-6 (2,5-Thiophenedicarboxaldehyde) 관련 제품
- 872-55-9(2-Ethylthiophene)
- 636-72-6(Thiophen-2-ylmethanol)
- 638-02-8(2,5-Dimethylthiophene)
- 492-97-7(2,2’-Bithiophene)
- 554-14-3(2-Methylthiophene)
- 932-41-2(2,3-Thiophenedicarboxaldehyde)
- 632-16-6(2,3-Dimethylthiophene)
- 98-03-3(Thiophene-2-carbaldehyde)
- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)
- 88-15-3(2-Acetylthiophene)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde

순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde

순결:99%
재다:25g
가격 ($):375.0